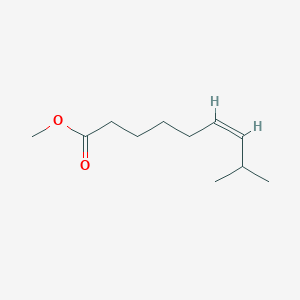
Methyl (Z)-8-methylnon-6-enoate
Description
Methyl (Z)-8-methylnon-6-enoate is a branched unsaturated methyl ester characterized by a (Z)-configured double bond at the 6-position and a methyl substituent at the 8-position of the nonenoate chain. For instance, related esters like isopentyl 8-methylnon-6-enoate (C₁₅H₂₈O₂, MW 240.38) share the same carbon backbone but differ in ester group substitution . The (Z)-stereochemistry of the double bond is critical, as it influences molecular geometry, intermolecular interactions, and biological activity compared to (E)-isomers .
Properties
CAS No. |
112375-42-5 |
|---|---|
Molecular Formula |
C₁₁H₂₀O₂ |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl (Z)-8-methylnon-6-enoate |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3/b8-6- |
InChI Key |
VGNUXABWYPYWTB-VURMDHGXSA-N |
SMILES |
CC(C)C=CCCCCC(=O)OC |
Isomeric SMILES |
CC(C)/C=C\CCCCC(=O)OC |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OC |
Synonyms |
(Z)-8-Methyl-6-Nonenoic Acid Methyl Ester; (Z)-8-Methyl-6-nonenoic Acid Methyl Ester; 8-Methyl-cis-6-nonenoic Acid Methyl Ester; cis-8-Methyl-6-nonenoic Acid Methyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural variations among similar esters include:
- Ester Group Substitution: Methyl vs. isopentyl (e.g., isopentyl 8-methylnon-6-enoate ). Larger ester groups increase hydrophobicity and molecular weight. Complex esters (e.g., (4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate ) introduce additional functional groups that enhance biological activity.
- Double Bond Position and Configuration: Methyl (Z)-7-tetradecenoate (C₁₅H₂₈O₂) has a longer 14-carbon chain with a (Z)-double bond at position 7, altering packing efficiency and melting points . Methyl (Z)-9-hexadecenoate (palmitoleate) is a common unsaturated fatty acid ester with applications in lipid metabolism studies .
Physical and Chemical Properties
Table 1 summarizes properties of selected esters:
*Hypothetical data inferred from structural analogs.
Analytical Characterization
- Chromatography: Gas chromatography (GC) retention indices for branched esters (e.g., isopentyl 8-methylnon-6-enoate) differ significantly from linear counterparts due to steric effects .
- Spectroscopy: NMR and MS data for related compounds (e.g., hexadecanoic acid methyl ester ) provide reference frameworks for identifying structural features.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing Methyl (Z)-8-methylnon-6-enoate with high stereochemical purity?
- Methodological Answer : Optimize reaction conditions using catalysts like Grubbs’ catalysts for olefin metathesis to ensure (Z)-configuration selectivity. Employ low-temperature techniques (e.g., -20°C) to minimize isomerization. Monitor reaction progress via TLC and GC-MS for intermediate verification. Purification via fractional distillation or preparative HPLC can enhance purity. Validate stereochemistry using NOE NMR experiments .
Q. How can researchers validate the identity and purity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare and spectra with literature data for (Z)-isomers (e.g., δ 5.3–5.4 ppm for olefinic protons).
- IR : Confirm ester carbonyl absorption near 1740 cm.
- GC-MS : Check for molecular ion peaks at m/z 184 (CHO) and fragmentation patterns.
- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns .
Q. What solvent systems are optimal for chromatographic separation of this compound from byproducts?
- Methodological Answer : Use non-polar solvents (e.g., hexane:ethyl acetate, 9:1) for normal-phase silica gel chromatography. For reversed-phase HPLC, acetonitrile:water (70:30) with 0.1% trifluoroacetic acid improves resolution. Pre-saturate TLC plates to avoid tailing .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stability of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model:
- Torsional barriers : Assess rotational freedom around the ester group and double bond.
- Thermodynamic stability : Compare Gibbs free energy of (Z) vs. (E) isomers.
- Reaction pathways : Simulate acid-catalyzed isomerization kinetics. Validate predictions with experimental Arrhenius plots .
Q. What analytical approaches resolve discrepancies in NMR data for this compound across studies?
- Methodological Answer : Address contradictions by:
- Solvent standardization : Use deuterated chloroform (CDCl) for consistency.
- Paramagnetic shifts : Add shift reagents (e.g., Eu(fod)) to separate overlapping signals.
- 2D NMR : Employ COSY and HSQC to assign coupled protons and carbons unambiguously.
- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) to identify systematic errors .
Q. How can researchers design a meta-analysis to evaluate the environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- Data inclusion criteria : Prioritize studies with LC values for aquatic organisms and hydrolysis half-lives (t) at pH 7–8.
- Statistical models : Apply random-effects models to account for heterogeneity in experimental conditions (temperature, salinity).
- Sensitivity analysis : Test robustness by excluding outliers or low-quality datasets (e.g., non-GLP-compliant studies) .
Data Presentation Guidelines
Table 1 : Key Spectroscopic Data for this compound
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| NMR | δ 5.35 (m, 2H, CH=CH) | (Z)-configuration confirmed by coupling constants (J = 10–12 Hz) |
| NMR | δ 171.2 (C=O), 130.5 (CH=CH) | Ester carbonyl and olefinic carbons |
| GC-MS | m/z 184 [M], 153 [M-OCH] | Molecular ion and ester cleavage fragment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


